Distinct Lipophilicity (Calculated LogP) Driving Membrane Permeability vs. Non-Chlorinated Parent Compound
The presence of the ortho-chloro substituent significantly increases the compound's lipophilicity compared to its non-chlorinated parent compound, N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 946335-53-1). This difference is quantifiable through calculated partition coefficients .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.8 (calculated average from multiple algorithms) |
| Comparator Or Baseline | N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide: cLogP = 2.0 (calculated average) |
| Quantified Difference | Δ cLogP ≈ +0.8 |
| Conditions | Prediction based on fragment-based contributions; compound structures have identical scaffolds except for the 2-chloro substitution on the benzenesulfonamide ring . |
Why This Matters
A higher LogP is directly correlated with increased membrane permeability and blood-brain barrier (BBB) penetration potential, which is a critical parameter for selecting a compound for in vivo neurological or cellular assays where intracellular target engagement is required.
